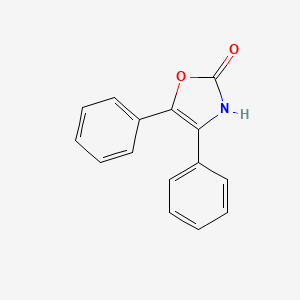

4,5-Diphenyl-4-oxazolin-2-one

描述

4,5-Diphenyl-4-oxazolin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4,5-Diphenyl-4-oxazolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its role as a selective cyclooxygenase-2 (COX-2) inhibitor and other pharmacological properties.

- Molecular Formula : C15H11NO2

- Molecular Weight : 237.25 g/mol

1. Cyclooxygenase Inhibition

This compound derivatives have been extensively studied for their ability to inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory processes.

- Selectivity : A study demonstrated that certain derivatives exhibited high selectivity for COX-2 over COX-1, with some compounds showing an IC50 value for COX-2 as low as 2 µM while being ineffective against COX-1 (IC50 > 100 µM) .

- Molecular Docking Studies : These studies indicate that the compounds can effectively bind to the COX-2 active site, providing a structural basis for their inhibitory activity .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been validated through various assays:

- Carrageenan-Induced Edema : In vivo studies using the carrageenan-induced paw edema model in rats showed that these compounds significantly reduced inflammation, particularly during the later phase of the response mediated by prostaglandins .

| Compound | IC50 (µM) | Selectivity Index (COX-2/COX-1) |

|---|---|---|

| Compound 6 | 2 | >50 |

| Compound 4c | 41 | Not specified |

3. Antioxidant and Antimicrobial Activities

Some derivatives of this compound also exhibit antioxidant and antimicrobial activities:

- Antioxidant Activity : The oxazolone derivatives have shown potential in reducing lipid peroxidation and scavenging free radicals .

4. Other Pharmacological Activities

Research has indicated that these compounds may possess additional biological activities:

- Anticancer Properties : Some derivatives have demonstrated antiproliferative effects against various cancer cell lines, with IC50 values in the nanomolar range .

Case Study 1: Selective COX Inhibition

In a comparative study of various oxazolone derivatives, compound 6 was highlighted for its selective inhibition of COX-2. The study utilized both enzyme assays and molecular docking to confirm its binding affinity and selectivity .

Case Study 2: Anti-inflammatory Efficacy

A systematic evaluation of several oxazolone derivatives in a rat model showed that compounds significantly reduced paw edema induced by carrageenan. The results indicated that these compounds could be potential candidates for treating inflammatory conditions .

科学研究应用

Applications in Organic Synthesis

1. Peptide Synthesis:

4,5-Diphenyl-4-oxazolin-2-one is primarily used as a protecting group for amino acids during peptide synthesis. This protection allows for selective modifications of other functional groups without interfering with the amine functionality. The compound's ability to reversibly form stable complexes with nucleophiles enhances its utility in organic synthesis.

2. Synthesis of Oxazolidinones:

The compound serves as a precursor for the synthesis of various oxazolidinone derivatives. Research has demonstrated effective methods for synthesizing these compounds through asymmetric transformations, showcasing the versatility of this compound in creating complex molecular architectures .

Biological Activities

Research indicates that oxazoline derivatives, including this compound, exhibit a range of biological activities:

1. Antimicrobial and Anticancer Activity:

Studies have shown that oxazole derivatives can possess antimicrobial and anticancer properties. For instance, certain synthesized analogs demonstrate significant activity against various cancer cell lines, indicating potential therapeutic applications .

2. Neuroprotective Effects:

Compounds similar to this compound have been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. These studies highlight the potential for developing neuroprotective agents based on oxazoline chemistry.

Case Study 1: Synthesis of Oxazolidinones

A study published in MDPI explored the stereoselective synthesis of oxazolidinones using this compound as a starting material. The researchers achieved high yields (up to 89%) under optimized conditions, demonstrating the effectiveness of this compound in generating valuable pharmaceutical intermediates .

Another investigation assessed the antimicrobial activity of various oxazole derivatives derived from this compound. The results indicated that specific derivatives exhibited potent activity against Gram-positive bacteria, suggesting their potential use as antimicrobial agents.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methyl-4-oxazolin-2-one | Oxazoline | Methyl group enhances solubility |

| 2-Oxazolidinone | Oxazolidine | Contains a saturated ring; used in medicinal chemistry |

| 5-Methylisoxazole | Isoxazole | Exhibits different electronic properties; used in pharmaceuticals |

This table illustrates how structural variations among related compounds influence their reactivity and application potential.

属性

IUPAC Name |

4,5-diphenyl-3H-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPBTGBWTUWCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198221 | |

| Record name | 4,5-Diphenyl-4-oxazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674621 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5014-83-5 | |

| Record name | 4,5-Diphenyl-4-oxazolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005014835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diphenyl-4-oxazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 4,5-Diphenyl-4-oxazolin-2-one ring system in peptide synthesis?

A1: The this compound ring system serves as a valuable amine protecting group during peptide synthesis [, ]. This means it can temporarily block the reactivity of an amine group, preventing unwanted side reactions while other parts of the peptide chain are being assembled.

Q2: How does the acid hydrolysis of N-tert-Butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide proceed?

A2: Research by [] revealed that treating N-tert-Butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide (2) with a mixture of glacial acetic acid and hydrobromic acid leads to the formation of two main products: (±)-(α-Benzoylbenzyl)ammonium bromide (4. HBr) and 4,5-Diphenyl-4-imidazolin-2-one (7). The reaction proceeds through the hydrolysis of an intermediate compound, this compound (1). The study suggests that 4,5-Diphenyl-4-imidazolin-2-one (7) likely forms via (±)-N-(α-Benzoylbenzyl)-N′-tert-butylurea (5) and 1-tert-Butyl-4,5-diphenyl-4-imidazolin-2-one (6).

Q3: What new synthesis methods arose from the study on the acid hydrolysis of N-tert-Butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide?

A3: The investigation into the acid hydrolysis of N-tert-Butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide (2) yielded new procedures for synthesizing this compound (1), (±)-(α-Benzoylbenzyl)ammonium bromide (4), and 4,5-Diphenyl-4-imidazolin-2-one (7) []. These findings provide alternative routes for obtaining these compounds, which could be beneficial for various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。